molecular formula C9H8FNO B8644677 3-(2-Fluoroethoxy)benzonitrile

3-(2-Fluoroethoxy)benzonitrile

Cat. No.: B8644677
M. Wt: 165.16 g/mol
InChI Key: XUINUAYPFZENKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoroethoxy)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2-fluoroethoxy group at the meta position. The fluorine atom in the ethoxy chain enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-(2-fluoroethoxy)benzonitrile

InChI

InChI=1S/C9H8FNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2

InChI Key

XUINUAYPFZENKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCF)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-(2-Fluoroethoxy)benzonitrile with analogs differing in substituent type and position:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
This compound -OCH₂CH₂F C₉H₈FNO 165.17 (calc.) High lipophilicity; metabolic stability
3-(2-Chloroethoxy)benzonitrile -OCH₂CH₂Cl C₉H₈ClNO 181.62 Increased polarity; potential toxicity
3-(2-Bromoethoxy)benzonitrile -OCH₂CH₂Br C₉H₈BrNO 239.06 (calc.) Higher molecular weight; reactivity
3-(2-Ethoxyethoxy)benzonitrile -OCH₂CH₂OCH₂CH₃ C₁₁H₁₃NO₂ 191.23 Reduced lipophilicity; flexible chain
3-(3-Thienyl)benzonitrile -C₄H₃S (thiophene) C₁₁H₇NS 185.24 Conjugated system; semiconductor applications

Key Observations :

  • Halogen Effects : Chloro and bromo analogs exhibit higher molecular weights and polarities than the fluoro derivative, which may reduce membrane permeability in biological systems .
  • Oxygen vs. Sulfur : Replacing the ethoxy group with a thienyl moiety (as in 3-(3-Thienyl)benzonitrile) introduces π-conjugation, relevant for materials science .

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